molecular formula C10H12O3 B1346789 2-(3,4-Dimethoxyphenyl)acetaldehyde CAS No. 5703-21-9

2-(3,4-Dimethoxyphenyl)acetaldehyde

Cat. No. B1346789
CAS RN: 5703-21-9
M. Wt: 180.2 g/mol
InChI Key: RIVVYJWUHXMGSK-UHFFFAOYSA-N
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Patent
US03962281

Procedure details

1.80 g of isopropyl isopropylthiomethyl sulfoxide was dissolved in 15 ml. of tetrahydrofuran, and under cooling with ice, 240 mg of sodium hydride was added, and the solution was stirred for one hour. 2.31 g of 3,4-dimethoxybenzyl bromide was added, and the mixture was stirred for 20 hours at room temperature, and for 3 hours at 35°C. 100 ml. of methylene chloride was added. After separating the insoluble water by filtration, the filtrate was concentrated at reduced pressure. The residue was dissolved in 20 ml. of tetrahydrofuran, and with the addition of 10 drops of concentrated sulfuric acid, the solution was stirred for 10 hours at 50°C. 500 mg of sodium bicarbonate was added, and the mixture was stirred for 30 minutes at room temperature. Then, the insoluble matter was separated by filtration. The filtrate was concentrated at reduced pressure, and the residue was subjected to column chromatography to give 631 mg of (3,4-dimethoxyphenyl)acetaldehyde in a yield of 35%.
Name
isopropyl isopropylthiomethyl sulfoxide
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
240 mg
Type
reactant
Reaction Step Two
Quantity
2.31 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(SCS(C(C)C)=O)(C)C.[O:11]1CCC[CH2:12]1.[H-].[Na+].[CH3:18][O:19][C:20]1[CH:21]=[C:22]([CH:25]=[CH:26][C:27]=1[O:28][CH3:29])[CH2:23]Br>C(Cl)Cl>[CH3:18][O:19][C:20]1[CH:21]=[C:22]([CH2:23][CH:12]=[O:11])[CH:25]=[CH:26][C:27]=1[O:28][CH3:29] |f:2.3|

Inputs

Step One
Name
isopropyl isopropylthiomethyl sulfoxide
Quantity
1.8 g
Type
reactant
Smiles
C(C)(C)SCS(=O)C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Name
Quantity
240 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
2.31 g
Type
reactant
Smiles
COC=1C=C(CBr)C=CC1OC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 20 hours at room temperature
Duration
20 h
WAIT
Type
WAIT
Details
for 3 hours at 35°C
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After separating the insoluble water
FILTRATION
Type
FILTRATION
Details
by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 20 ml
ADDITION
Type
ADDITION
Details
of tetrahydrofuran, and with the addition of 10 drops of concentrated sulfuric acid
STIRRING
Type
STIRRING
Details
the solution was stirred for 10 hours at 50°C
Duration
10 h
ADDITION
Type
ADDITION
Details
500 mg of sodium bicarbonate was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 minutes at room temperature
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Then, the insoluble matter was separated by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated at reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)CC=O
Measurements
Type Value Analysis
AMOUNT: MASS 631 mg
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.